N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
Description
N-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-fluorophenyl group and at position 2 with a cyclopropanecarboxamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-3-1-2-8(6-9)11-15-16-12(18-11)14-10(17)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWIGUFMLVMSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
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Formation of the 1,3,4-oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Introduction of the 3-fluorophenyl group: : This step involves the substitution of a suitable precursor with a 3-fluorophenyl group. This can be done using various coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents .
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Formation of the cyclopropanecarboxamide moiety: : This can be achieved through the reaction of cyclopropanecarboxylic acid with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, boron reagents (for Suzuki-Miyaura coupling)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Case Studies
- Study on MCF-7 Cells : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity against breast cancer cells.
- In Vitro Evaluation : Further investigations into its efficacy against other cancer cell lines revealed percent growth inhibitions (PGIs) ranging from 51% to 86% across different models .
| Cell Line | IC50 Value (µM) | Percent Growth Inhibition (%) |
|---|---|---|
| MCF-7 | 15 | 75 |
| HeLa | 12 | 80 |
| A549 | 18 | 67 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. The results indicate that it possesses significant inhibitory effects compared to standard antibiotics.
Case Studies
- Staphylococcus aureus : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against this Gram-positive bacterium.
- Escherichia coli : An MIC of 64 µg/mL was observed for this Gram-negative strain.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide suggests favorable absorption and distribution characteristics. In silico studies indicate that the compound adheres to Lipinski's rule of five, predicting good oral bioavailability.
Mechanism of Action
The mechanism of action of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
*Calculated molecular weight based on formula C₁₁H₉FN₃O₂.
Key Structural Differences and Implications
Substituent Effects
- Halogen Position and Type :
- The target compound’s 3-fluorophenyl group differs from OZE-III’s 4-chlorophenyl . Fluorine’s electronegativity enhances electrostatic interactions with target proteins, while chlorine’s larger size and polarizability may improve hydrophobic binding. The meta position (3-fluorophenyl) could sterically hinder interactions compared to the para (4-chlorophenyl) position in OZE-III .
- In Compound 50 , the 3-fluorobenzoyl group on a thiazole core introduces a ketone moiety, altering electronic properties compared to the oxadiazole-based target compound .
Core Heterocycle Modifications
- Oxadiazole vs. Thiazoles, containing sulfur, exhibit larger atomic radii and lower electronegativity, which may influence binding to metalloenzymes .
C. Cyclopropane vs. Aliphatic Chains :
- In contrast, OZE-III’s pentanamide chain offers flexibility, which may enhance membrane permeability but reduce binding specificity .
Biological Activity
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the oxadiazole class, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Oxadiazole Ring : The initial step usually involves the reaction of hydrazine derivatives with appropriate carboxylic acids or acid chlorides to form the oxadiazole ring.
- Cyclopropanation : This step may involve using cyclopropane derivatives in a reaction that introduces the cyclopropane moiety onto the oxadiazole structure.
- Final Coupling : The final product is obtained through coupling reactions that incorporate the fluorophenyl group into the oxadiazole framework.
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit telomerase activity and induce apoptosis in cancer cells. This is primarily through the modulation of signaling pathways associated with cell proliferation and survival .
- Case Studies : In vitro studies demonstrated that certain oxadiazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.5 | Apoptosis induction |
| Similar Oxadiazole Derivative | HeLa (Cervical Cancer) | 0.8 | Telomerase inhibition |
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Broad-Spectrum Activity : Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with DNA replication processes .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Cell wall disruption |
| Escherichia coli | 64 µg/mL | DNA replication interference |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at specific positions on the oxadiazole ring or the phenyl group can significantly influence potency and selectivity against various biological targets.
- Substituent Variations : Introducing electron-withdrawing groups (EWGs) at specific positions often enhances activity by increasing electron deficiency in the aromatic system, facilitating interactions with biological targets .
- Ring Modifications : Variations in cyclopropane substituents have also been shown to affect both solubility and bioavailability, which are critical for therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation : Start with cyclopropanecarboxylic acid hydrazide and 3-fluorophenyl-substituted precursors. Use carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF under nitrogen .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (typically 60–80°C) to minimize side products. Purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Yield Improvement : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity of the oxadiazole ring formation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Use H and C NMR to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and oxadiazole ring carbons (δ 155–165 ppm). Compare with computed spectra from DFT studies for validation .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) to verify the molecular formula. Fragmentation patterns help identify the fluorophenyl and oxadiazole moieties .
- IR Spectroscopy : Detect characteristic amide C=O stretches (~1650 cm) and oxadiazole C=N vibrations (~1600 cm) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Framework :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Enzyme Inhibition : Test inhibition of α-glucosidase (diabetes target) or lipoxygenase (anti-inflammatory) via spectrophotometric assays. Calculate IC values using dose-response curves .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Data Reconciliation Strategies :
- Standardized Assays : Replicate experiments under identical conditions (e.g., pH, temperature, cell passage number) to isolate variables .
- Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies arise from differential metabolism in vitro vs. in vivo .
- Structural Analog Comparison : Compare bioactivity with analogs (e.g., 3-chlorophenyl vs. 3-fluorophenyl substitutions) to identify substituent-specific effects .
Q. What computational approaches predict target interactions and guide SAR studies?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with targets (e.g., bacterial dihydrofolate reductase). Validate with MD simulations for stability .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and Hammett constants to correlate structural features with activity .
- ADMET Prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) and prioritize analogs .
Q. How should stability studies be designed to assess viability under physiological conditions?
- Stability Protocol :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. What advanced pharmacological assays are essential for preclinical profiling?
- Pharmacokinetic Studies :
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction in human plasma .
- CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD guidelines) to determine LD and organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
